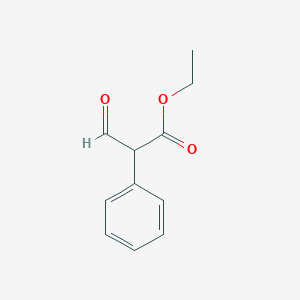

Ethyl 3-oxo-2-phenylpropanoate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 3-oxo-2-phenylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3/c1-2-14-11(13)10(8-12)9-6-4-3-5-7-9/h3-8,10H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLEKOKANBOZZLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70340228 | |

| Record name | Ethyl 3-oxo-2-phenylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70340228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17838-69-6 | |

| Record name | Ethyl 3-oxo-2-phenylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70340228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Ethyl 3-oxo-2-phenylpropanoate via Claisen Condensation

Abstract

This technical guide provides a comprehensive overview of the Claisen condensation reaction, with a specific focus on the synthesis of ethyl 3-oxo-2-phenylpropanoate. This β-keto ester is a valuable intermediate in the synthesis of a variety of more complex organic molecules and pharmaceutical compounds.[1][2][3] This document will delve into the mechanistic underpinnings of the reaction, provide a detailed experimental protocol, discuss critical process parameters, and offer insights into potential side reactions and purification strategies. The intended audience for this guide includes researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction: The Significance of the Claisen Condensation

The Claisen condensation is a cornerstone of carbon-carbon bond formation in organic chemistry.[4] This base-catalyzed reaction joins two ester molecules, or an ester and another carbonyl compound, to form a β-keto ester or a β-diketone.[4] The reaction's versatility and reliability have cemented its importance in the synthetic chemist's toolkit for constructing complex molecular architectures.[5]

The synthesis of this compound serves as an excellent case study for a "crossed" Claisen condensation, where two different esters are employed.[6] In this specific transformation, ethyl phenylacetate, which possesses enolizable α-hydrogens, acts as the nucleophile, while an ester that cannot form an enolate, such as diethyl carbonate or ethyl formate, serves as the electrophile. This strategic choice of reactants circumvents the formation of a mixture of products that can occur when two different enolizable esters are used.[6][7]

The resulting product, a β-keto ester, is a highly versatile synthetic intermediate due to its dual reactive sites.[1] The presence of both a ketone and an ester functional group allows for a wide range of subsequent chemical modifications, making it a valuable building block in the synthesis of pharmaceuticals and other fine chemicals.[1][8]

Mechanistic Deep Dive: The Electron Pushing Formalism

The Claisen condensation proceeds through a series of well-defined mechanistic steps. A thorough understanding of this mechanism is paramount for optimizing reaction conditions and troubleshooting potential issues. The reaction between ethyl phenylacetate and ethyl formate is depicted below.

Step 1: Enolate Formation

The reaction is initiated by the deprotonation of the α-carbon of ethyl phenylacetate by a strong base.[4] Sodium ethoxide is a commonly employed base for this purpose. It is crucial to use a base with an alkoxide that matches the alkoxy group of the ester to prevent transesterification, a potential side reaction.[9][10][11] The resulting enolate is stabilized by resonance, delocalizing the negative charge onto the carbonyl oxygen.

Step 2: Nucleophilic Attack

The newly formed enolate acts as a potent nucleophile and attacks the electrophilic carbonyl carbon of the second ester, in this case, ethyl formate. This nucleophilic acyl substitution reaction forms a tetrahedral intermediate.[12][13][14][15]

Step 3: Reformation of the Carbonyl and Elimination

The tetrahedral intermediate is unstable and collapses, reforming the carbonyl double bond and expelling the ethoxide ion as a leaving group.[12][13][14][15] This step yields the desired β-keto ester, this compound.

Step 4: Deprotonation of the Product (The Driving Force)

A critical feature of the Claisen condensation is that the product, a β-keto ester, is more acidic than the starting ester.[12][13][14][15] The α-proton of the β-keto ester is readily removed by the ethoxide base present in the reaction mixture. This final deprotonation step is thermodynamically favorable and serves as the driving force for the reaction, shifting the equilibrium towards the product.[6][12][13][14][15] For this reason, a stoichiometric amount of base is required for the reaction to proceed to completion.[13]

Step 5: Acidic Workup

The final step of the synthesis involves the addition of a dilute acid (e.g., aqueous HCl or H₂SO₄) to neutralize the reaction mixture and protonate the enolate of the β-keto ester, yielding the final neutral product.

Caption: Reaction workflow for the Claisen condensation.

Experimental Protocol: A Step-by-Step Guide

This section provides a detailed, field-proven protocol for the synthesis of this compound.

Materials and Reagents

| Reagent | Molecular Weight ( g/mol ) | Amount (mol) | Volume/Mass |

| Sodium Metal | 22.99 | 0.11 | 2.5 g |

| Absolute Ethanol | 46.07 | - | 50 mL |

| Ethyl Phenylacetate | 164.20 | 0.10 | 16.4 g |

| Ethyl Formate | 74.08 | 0.12 | 8.9 g |

| Diethyl Ether | 74.12 | - | 100 mL |

| 10% Sulfuric Acid | 98.08 | - | As needed |

| Saturated NaCl Solution | - | - | 50 mL |

| Anhydrous MgSO₄ | 120.37 | - | As needed |

Reaction Setup and Procedure

-

Preparation of Sodium Ethoxide: Under an inert atmosphere (e.g., nitrogen or argon), carefully add 2.5 g (0.11 mol) of sodium metal in small pieces to 50 mL of absolute ethanol in a flask equipped with a reflux condenser and a dropping funnel. The reaction is exothermic and will produce hydrogen gas, which should be safely vented. Allow the reaction to proceed until all the sodium has dissolved.

-

Reactant Addition: Cool the freshly prepared sodium ethoxide solution in an ice bath. Add a mixture of 16.4 g (0.10 mol) of ethyl phenylacetate and 8.9 g (0.12 mol) of ethyl formate dropwise from the dropping funnel with continuous stirring over a period of 30 minutes.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour. Then, heat the reaction mixture to reflux for 2-3 hours to ensure the reaction goes to completion.

-

Workup and Isolation:

-

Cool the reaction mixture to room temperature and pour it into a separatory funnel containing 100 mL of cold water and 50 mL of diethyl ether.

-

Shake the funnel and separate the layers. The aqueous layer contains the sodium salt of the product.

-

Wash the organic layer with a small amount of water and combine the aqueous layers.

-

Acidify the combined aqueous layers by slowly adding 10% sulfuric acid until the solution is acidic to litmus paper. The product will separate as an oil.

-

Extract the product with two 50 mL portions of diethyl ether.

-

-

Purification:

-

Combine the ether extracts and wash them with 50 mL of saturated sodium chloride solution.

-

Dry the ether solution over anhydrous magnesium sulfate.

-

Filter off the drying agent and remove the diethyl ether by rotary evaporation.

-

The crude product can be further purified by vacuum distillation.

-

Troubleshooting and Causality in Experimental Choices

Choice of Base

The selection of the base is a critical parameter. Using sodium ethoxide is advantageous because any transesterification that occurs with the ethyl esters will regenerate the starting materials, thus not introducing impurities.[9] Stronger, non-nucleophilic bases like sodium hydride (NaH) or sodium amide (NaNH₂) can also be used and may lead to higher yields.[6][7] However, these bases are more hazardous to handle.

Anhydrous Conditions

The Claisen condensation must be carried out under strictly anhydrous conditions.[5] Any moisture present will react with the sodium ethoxide base, quenching it and reducing the yield. Furthermore, water can hydrolyze the ester starting materials and the β-keto ester product.

Stoichiometry of the Base

As previously mentioned, a stoichiometric amount of base is necessary to drive the reaction to completion by deprotonating the product.[13] Using a catalytic amount of base will result in a low yield due to the unfavorable equilibrium of the initial condensation step.

Potential Side Reactions

-

Self-Condensation of Ethyl Phenylacetate: If the addition of the ester mixture is too slow or the reaction temperature is not adequately controlled, the self-condensation of ethyl phenylacetate can occur, leading to the formation of ethyl 2,4-diphenyl-3-oxobutanoate.

-

Hydrolysis: As mentioned, the presence of water can lead to the hydrolysis of the esters to their corresponding carboxylic acids.

-

Transesterification: If a base with a different alkoxide is used (e.g., sodium methoxide with ethyl esters), a mixture of ester products will be formed.[9]

Characterization of this compound

The structure of the synthesized this compound can be confirmed using standard spectroscopic techniques.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the different functional groups present in the molecule. Expect to see a strong absorption around 1740-1720 cm⁻¹ corresponding to the C=O stretch of the ester and another strong absorption around 1715 cm⁻¹ for the C=O stretch of the ketone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum will provide detailed information about the structure. The ethyl group of the ester will show a characteristic triplet and quartet pattern. The protons of the phenyl group will appear in the aromatic region (around 7.2-7.4 ppm). The methine proton at the α-position will be a singlet, and the methylene protons will also appear as a singlet.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbons of the ester and ketone, as well as for the carbons of the phenyl ring and the ethyl group.

Conclusion

The Claisen condensation is a powerful and versatile reaction for the synthesis of β-keto esters. The synthesis of this compound via a crossed Claisen condensation is a prime example of its utility. By carefully controlling the reaction conditions, particularly the choice and stoichiometry of the base and the exclusion of water, high yields of the desired product can be achieved. The resulting β-keto ester is a valuable building block for the synthesis of more complex molecules, highlighting the importance of this classic organic reaction in modern drug discovery and development.

References

-

BYJU'S. (n.d.). Claisen Condensation Mechanism. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, July 30). 23.8: The Claisen Condensation Reaction. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, September 30). 23.7: The Claisen Condensation Reaction. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Dieckmann condensation – An Intramolecular Claisen Reaction. Retrieved from [Link]

-

Esteb, J. J., & Stockton, M. B. (2010). A Solvent-Free Claisen Condensation Reaction for the Organic Laboratory. Journal of Chemical Education, 87(1), 81-82. Retrieved from [Link]

-

Hennessy, M. C., & O'Sullivan, T. P. (2021). Recent advances in the transesterification of β-keto esters. RSC Advances, 11(42), 26235-26246. Retrieved from [Link]

-

JoVE. (2023, April 30). Intramolecular Claisen Condensation of Dicarboxylic Esters: Dieckmann Cyclization. Retrieved from [Link]

-

Master Organic Chemistry. (2020, September 14). Claisen Condensation and Dieckmann Condensation. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

-

NROChemistry. (n.d.). Dieckmann Condensation. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Claisen Condensation. Retrieved from [Link]

-

Sharma, D., et al. (2021). β-Ketoesters: An Overview and It's Applications via Transesterification. ChemistrySelect, 6(40), 10839-10857. Retrieved from [Link]

-

Studylib. (n.d.). Claisen Condensation & Ester Synthesis Solutions. Retrieved from [Link]

-

Wikipedia. (n.d.). Claisen condensation. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. US6642035B2 - Synthesis of B-keto esters - Google Patents [patents.google.com]

- 3. Solved β-keto esters are very useful in organic synthesis. | Chegg.com [chegg.com]

- 4. byjus.com [byjus.com]

- 5. benchchem.com [benchchem.com]

- 6. Claisen Condensation [organic-chemistry.org]

- 7. Claisen Condensation – Mechanism, Variations & FAQs [allen.in]

- 8. Development of β -keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. youtube.com [youtube.com]

- 11. youtube.com [youtube.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. 23.7 The Claisen Condensation Reaction - Organic Chemistry | OpenStax [openstax.org]

- 15. 23.7 The Claisen Condensation Reaction – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

Spectroscopic C-H Bond Activation: A Technical Guide to the Characterization of Ethyl 3-Oxo-2-phenylpropanoate

This guide provides an in-depth technical analysis of the spectroscopic data for ethyl 3-oxo-2-phenylpropanoate, a β-keto ester of significant interest in synthetic and medicinal chemistry. As a key intermediate, its structural verification is paramount. This document offers a detailed exploration of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in established scientific principles and experimental best practices.

Introduction: The Significance of Spectroscopic Characterization

This compound, also known by its synonym ethyl α-formylphenylacetate, is a versatile building block in organic synthesis. Its structure, featuring a reactive β-dicarbonyl moiety and a phenyl group, makes it a valuable precursor for a variety of more complex molecules. Accurate and unambiguous characterization of this compound is essential to ensure the integrity of subsequent synthetic steps and the validity of research outcomes. Spectroscopic techniques provide a non-destructive and highly informative means to confirm the molecular structure, assess purity, and understand the electronic environment of the molecule.

The synthesis of this compound is typically achieved through the formylation of ethyl phenylacetate.[1] This process introduces a formyl group at the α-position to the ester, creating the characteristic 3-oxo functionality. The successful synthesis and purification of this compound are confirmed by the spectroscopic data presented herein.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of this compound.

¹H NMR Spectroscopy: Unveiling the Proton Environment

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different proton environments in the molecule. A key feature of β-keto esters is the potential for keto-enol tautomerism. The equilibrium between the keto and enol forms will influence the observed ¹H NMR spectrum, with separate signals potentially visible for each tautomer depending on the solvent and temperature.

Experimental Protocol for ¹H NMR Spectroscopy:

A sample of this compound (typically 5-10 mg) is dissolved in an appropriate deuterated solvent (e.g., CDCl₃) in an NMR tube. A small amount of tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm). The spectrum is then acquired on a high-field NMR spectrometer (e.g., 300 or 400 MHz).

Predicted ¹H NMR Data and Interpretation:

| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| a | 1.2-1.4 | Triplet | 3H | -CH₃ (Ethyl) | The methyl protons of the ethyl ester are coupled to the adjacent methylene protons, resulting in a triplet. |

| b | 4.1-4.3 | Quartet | 2H | -OCH₂- (Ethyl) | The methylene protons of the ethyl ester are coupled to the methyl protons, leading to a quartet. |

| c | 4.5-5.0 | Singlet | 1H | α-CH (Keto) | The proton at the α-position is adjacent to both the phenyl group and the formyl group. Its chemical shift is significantly downfield due to the electron-withdrawing effects of these groups. |

| d | 7.2-7.5 | Multiplet | 5H | Aromatic C-H | The protons of the phenyl ring will appear as a complex multiplet in the aromatic region of the spectrum. |

| e | 9.7-9.8 | Singlet | 1H | -CHO (Aldehyde) | The aldehydic proton is highly deshielded and appears as a characteristic singlet far downfield. |

| f (enol) | 12-14 | Broad Singlet | 1H | Enolic -OH | If the enol tautomer is present, the hydroxyl proton will appear as a broad singlet at a very downfield chemical shift due to hydrogen bonding. |

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum provides information on the number and types of carbon atoms in the molecule.

Experimental Protocol for ¹³C NMR Spectroscopy:

The sample is prepared as for ¹H NMR. The ¹³C NMR spectrum is typically acquired on the same instrument, often using broadband proton decoupling to simplify the spectrum to a series of single lines for each unique carbon atom.

Predicted ¹³C NMR Data and Interpretation:

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| 13-15 | -CH₃ (Ethyl) | The methyl carbon of the ethyl group appears in the typical aliphatic region. |

| 60-62 | -OCH₂- (Ethyl) | The methylene carbon of the ethyl ester is shifted downfield due to the adjacent oxygen atom. |

| 65-70 | α-CH | The α-carbon is significantly deshielded by the attached phenyl and carbonyl groups. |

| 127-135 | Aromatic C | The carbons of the phenyl ring will give rise to several signals in the aromatic region. |

| 168-172 | C=O (Ester) | The carbonyl carbon of the ester group is found in the characteristic downfield region for ester carbonyls. |

| 195-205 | C=O (Aldehyde) | The aldehydic carbonyl carbon is typically found at a very downfield chemical shift. |

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a powerful tool for the identification of functional groups within a molecule. The IR spectrum of this compound will be dominated by the characteristic stretching vibrations of its carbonyl groups.

Experimental Protocol for IR Spectroscopy:

A small amount of the neat liquid sample is placed between two salt plates (e.g., NaCl or KBr) to create a thin film. Alternatively, a solution in a suitable solvent (e.g., chloroform) can be prepared. The spectrum is then recorded using an FTIR spectrometer.

Predicted IR Data and Interpretation:

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3050-3000 | C-H stretch | Aromatic |

| ~2980-2850 | C-H stretch | Aliphatic |

| ~2850 and ~2750 | C-H stretch | Aldehyde (Fermi doublet) |

| ~1735-1750 | C=O stretch | Ester |

| ~1720-1740 | C=O stretch | Aldehyde |

| ~1600, ~1495 | C=C stretch | Aromatic Ring |

| ~1200-1000 | C-O stretch | Ester |

The presence of two distinct carbonyl stretching bands would be a strong indication of the presence of both the ester and aldehyde functionalities. The exact positions of these bands can be influenced by conjugation and the physical state of the sample.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to confirm its structure.

Experimental Protocol for Mass Spectrometry:

A dilute solution of the sample is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) or electron ionization (EI) source. The instrument then separates the resulting ions based on their mass-to-charge ratio (m/z).

Predicted Mass Spectrometry Data and Interpretation:

The molecular weight of this compound (C₁₁H₁₂O₃) is 192.21 g/mol . The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 192.

Expected Fragmentation Pattern:

The fragmentation of this compound upon ionization will likely involve cleavages at the bonds adjacent to the carbonyl groups. Key expected fragments include:

-

m/z = 163: Loss of the ethoxy group (-OCH₂CH₃) from the ester.

-

m/z = 147: Loss of the ethyl group (-CH₂CH₃) from the ester.

-

m/z = 119: McLafferty rearrangement, followed by loss of an ethyl acetate molecule.

-

m/z = 105: Formation of the benzoyl cation (C₆H₅CO⁺).

-

m/z = 91: Formation of the tropylium ion (C₇H₇⁺) from the phenyl group.

-

m/z = 77: Phenyl cation (C₆H₅⁺).

Visualizing the Data and Workflow

Molecular Structure and Key Spectroscopic Features

Caption: Key Spectroscopic Data for this compound.

Mass Spectrometry Fragmentation Workflow

Caption: Proposed Mass Spectrometry Fragmentation Pathway.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive and self-validating framework for the characterization of this compound. The combination of ¹H and ¹³C NMR, IR, and MS data allows for the unambiguous confirmation of its molecular structure and provides a benchmark for purity assessment. For researchers and professionals in drug development and synthetic chemistry, a thorough understanding of this data is crucial for ensuring the quality and reliability of their scientific work.

References

-

Gross, G. G., et al. (1977). Chemical Synthesis of a-Formylphenylacetic Acid, the Postulated Precursor of Tropic Acid. Zeitschrift für Naturforschung C, 32(7-8), 611-615. [Link]

Sources

Ethyl 3-oxo-3-phenylpropanoate: A Comprehensive Guide to its Physicochemical Properties and Synthetic Utility

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: Ethyl 3-oxo-3-phenylpropanoate, commonly known as ethyl benzoylacetate, is a cornerstone β-keto ester in the landscape of organic synthesis. Its structural motif, featuring an active methylene group positioned between two carbonyl functionalities, endows it with a rich and predictable reactivity profile that has been exploited in the synthesis of a vast array of complex molecules. This guide provides a deep dive into the essential physical and chemical properties of this compound. We move beyond simple data presentation to explain the causality behind its reactivity, offering field-proven insights and self-validating experimental protocols. Grounded in authoritative references, this document is designed to be an essential resource for researchers, chemists, and drug development professionals seeking to harness the full synthetic potential of this versatile building block.

Introduction: The Strategic Importance of a β-Keto Ester

In the lexicon of organic chemistry, β-keto esters are indispensable synthetic intermediates, and ethyl 3-oxo-3-phenylpropanoate (CAS 94-02-0) is a quintessential example.[1][2] Its value lies in the strategic placement of functional groups: a ketone and an ester separated by a methylene (-CH₂-) unit. This arrangement dramatically increases the acidity of the α-hydrogens on the central methylene group, making them readily removable by a moderately strong base. The resulting resonance-stabilized enolate is a potent carbon nucleophile, serving as a robust platform for constructing new carbon-carbon bonds—the very framework of organic molecules. Understanding the nuances of its properties is the first step toward its masterful application in the synthesis of pharmaceuticals, heterocycles, and other high-value chemical entities.[3]

Foundational Physicochemical Data

A precise understanding of a compound's physical properties is a non-negotiable prerequisite for its successful application in research and development. These parameters govern everything from solvent selection and reaction temperature to purification strategy and safe handling.

Physical Properties

The key physical attributes of ethyl 3-oxo-3-phenylpropanoate are consolidated below for rapid reference.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₂O₃ | [4][5] |

| Molecular Weight | 192.21 g/mol | [6][4][5] |

| Appearance | Clear, light yellow to yellow liquid | [1] |

| Boiling Point | 265-270 °C @ 760 mmHg (decomposes) | [1] |

| 165–169 °C @ 20 mmHg | ||

| 132–137 °C @ 4 mmHg | [7] | |

| Melting Point | < 0 °C | [1] |

| Density | ~1.113 g/cm³ | [8] |

| Refractive Index (n_D) | ~1.529 | [8] |

| Solubility | Insoluble in water; soluble in common organic solvents like ethanol, ether, and benzene. | [1][9] |

Spectroscopic Signature

Spectroscopic data is the definitive fingerprint for confirming the identity and assessing the purity of a compound.

-

¹H NMR (Proton NMR): The spectrum is characterized by signals for the ethyl group protons (a triplet and a quartet), aromatic protons of the phenyl ring, and the active methylene protons. A key feature is the presence of a distinct signal for the enolic proton, often seen far downfield (e.g., ~12.6 ppm), which confirms the existence of the keto-enol tautomerism.[10]

-

¹³C NMR (Carbon-13 NMR): The spectrum will show distinct resonances for the two carbonyl carbons (ketone and ester), the carbons of the phenyl ring, the active methylene carbon, and the ethyl group carbons.

-

Infrared (IR) Spectroscopy: The IR spectrum displays strong, characteristic absorption bands for the C=O stretching of the ketone and ester groups, typically in the 1680-1750 cm⁻¹ range. Additional peaks corresponding to aromatic C=C bonds and C-O stretches are also present.[6]

-

Mass Spectrometry (MS): Electron ionization mass spectrometry will show the molecular ion peak (M⁺) at an m/z of 192, corresponding to its molecular weight.[4][5]

Chemical Reactivity and Synthetic Logic

The synthetic utility of ethyl 3-oxo-3-phenylpropanoate is dictated by its chemical properties, primarily the interplay between its acidic α-protons and its two carbonyl groups.

Keto-Enol Tautomerism: A State of Dynamic Equilibrium

A defining characteristic of β-dicarbonyl compounds is their existence as a dynamic equilibrium between two constitutional isomers: the keto form and the enol form.[11][12] This phenomenon, known as tautomerism, is not resonance; it involves the migration of a proton and the shifting of electrons. The enol tautomer is significantly stabilized by intramolecular hydrogen bonding, forming a pseudo-six-membered ring, and by conjugation of the C=C double bond with the carbonyl group and the phenyl ring.[12]

Caption: Keto-enol equilibrium in ethyl 3-oxo-3-phenylpropanoate.

Enolate Generation and C-C Bond Formation

The most powerful application of ethyl 3-oxo-3-phenylpropanoate is its use as a nucleophile in alkylation and acylation reactions. The process begins with the deprotonation of the α-carbon.

Expertise in Action (Causality): The choice of base is a critical experimental parameter. A strong base like sodium hydride (NaH) or sodium ethoxide (NaOEt) is typically used. Sodium ethoxide is often chosen in ethanol as the solvent to avoid transesterification side reactions. The resulting enolate is a soft nucleophile, making it ideal for Sₙ2 reactions with primary and secondary alkyl halides.

Sources

- 1. Ethyl 3-phenyl-3-oxopropanoate(94-02-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 2. Ethyl benzoylacetate | C11H12O3 | CID 7170 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. Ethyl benzoylacetate [webbook.nist.gov]

- 5. Ethyl benzoylacetate [webbook.nist.gov]

- 6. Ethyl benzoylacetate [webbook.nist.gov]

- 7. Preparation of Ethyl benzoylacetate - Chempedia - LookChem [lookchem.com]

- 8. 94-02-0 Cas No. | Ethyl 3-oxo-3-phenylpropanoate | Apollo [store.apolloscientific.co.uk]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Ethyl benzoylacetate(94-02-0) 1H NMR spectrum [chemicalbook.com]

- 11. Keto-enol tautomerism of ethyl acetoacetate (3-oxobutanoicacid ethyl ester) | PHYWE [phywe.com]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

An In-depth Technical Guide to the Keto-enol Tautomerism in Ethyl 3-oxo-2-phenylpropanoate

This guide provides a comprehensive examination of the keto-enol tautomerism exhibited by ethyl 3-oxo-2-phenylpropanoate, a β-ketoester of significant interest in synthetic and medicinal chemistry. We will delve into the structural nuances that govern this equilibrium, the profound influence of the solvent environment, and the spectroscopic techniques employed for its characterization. This document is intended for researchers, scientists, and drug development professionals seeking a deeper, field-proven understanding of this fundamental chemical phenomenon.

Introduction: The Dynamic Nature of Tautomerism

Keto-enol tautomerism is a chemical equilibrium between a "keto" form (a ketone or an aldehyde) and an "enol" form (an alcohol adjacent to a double bond).[1][2] This interconversion involves the formal migration of a hydrogen atom and the reorganization of adjacent double and single bonds. For most simple aldehydes and ketones, the equilibrium heavily favors the more stable keto form due to the greater bond energy of the carbon-oxygen double bond compared to a carbon-carbon double bond.[3][4] However, for β-dicarbonyl compounds, such as this compound, the enol form can be significantly stabilized, leading to a measurable and often substantial population of the enol tautomer at equilibrium.[5][6]

The structure of this compound presents a unique case. The presence of the α-phenyl group introduces electronic and steric factors that influence the stability of both the keto and enol tautomers. Understanding this equilibrium is critical as the reactivity and biological activity of the molecule are intrinsically linked to the predominant tautomeric form.[7][8]

The Tautomeric Equilibrium in this compound

The equilibrium between the keto and enol forms of this compound is a dynamic process that can be influenced by several factors, most notably the solvent.

Caption: Keto-enol tautomerism of this compound.

The enol form is stabilized by the formation of an intramolecular hydrogen bond between the hydroxyl proton and the ester carbonyl oxygen, creating a pseudo-six-membered ring.[1] Furthermore, the carbon-carbon double bond of the enol is in conjugation with both the phenyl ring and the ester carbonyl group, providing additional resonance stabilization.[5]

The Decisive Role of the Solvent

The solvent environment plays a pivotal role in determining the position of the keto-enol equilibrium.[9][10] This phenomenon is a direct consequence of the differential solvation of the keto and enol tautomers.

Meyer's Rule , a long-standing observation for acyclic β-dicarbonyl compounds, posits that the equilibrium shifts toward the keto tautomer with increasing solvent polarity.[10][11] This is often rationalized by the idea that the more polar keto form is better stabilized by polar solvents.[10]

-

Non-polar, aprotic solvents (e.g., cyclohexane, carbon tetrachloride) tend to favor the enol form. In these environments, the intramolecular hydrogen bond of the enol is not disrupted by solvent competition, and it remains a significant stabilizing factor.[1]

-

Polar, aprotic solvents (e.g., DMSO, acetone) can act as hydrogen bond acceptors, disrupting the intramolecular hydrogen bond of the enol and stabilizing the more polar keto form.[10]

-

Polar, protic solvents (e.g., water, methanol) can act as both hydrogen bond donors and acceptors. They can solvate both the keto and enol forms, but often lead to a higher proportion of the keto tautomer by competing for hydrogen bonding sites and disrupting the internal hydrogen bond of the enol.[12]

The following table summarizes the expected trend in the percentage of the enol form in different solvents:

| Solvent | Polarity | Hydrogen Bonding Capability | Expected % Enol |

| Cyclohexane | Non-polar | None | High |

| Toluene | Non-polar | None | High |

| Chloroform | Moderately Polar | Weak Donor | Intermediate |

| Acetone | Polar Aprotic | Acceptor | Low |

| DMSO | Polar Aprotic | Strong Acceptor | Low |

| Methanol | Polar Protic | Donor & Acceptor | Low |

| Water | Polar Protic | Donor & Acceptor | Very Low |

Spectroscopic Investigation: A Multi-faceted Approach

A combination of spectroscopic techniques is essential for a thorough characterization of the keto-enol equilibrium.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are arguably the most powerful tools for studying tautomerism in solution.[10][11] The interconversion between the keto and enol forms is typically slow on the NMR timescale, allowing for the observation of distinct signals for each tautomer.[11][13]

¹H NMR Spectroscopy:

-

Keto Tautomer: The α-proton (at C2) typically appears as a singlet.

-

Enol Tautomer: The enolic hydroxyl proton gives rise to a characteristic downfield signal, often broadened due to hydrogen bonding and exchange. The vinylic proton is absent in this specific molecule due to the substitution pattern.

¹³C NMR Spectroscopy:

-

Keto Tautomer: Shows two distinct carbonyl signals (ketone and ester).

-

Enol Tautomer: The ketonic carbonyl signal is replaced by a signal for the enolic carbon (C=C-OH), and the α-carbon signal shifts to a position characteristic of a sp² hybridized carbon.

Experimental Protocol: ¹H NMR Analysis of Tautomeric Equilibrium

-

Sample Preparation: Prepare solutions of this compound of the same concentration in a range of deuterated solvents (e.g., CDCl₃, DMSO-d₆, C₆D₆).

-

Data Acquisition: Acquire ¹H NMR spectra for each sample at a constant temperature (e.g., 298 K).

-

Signal Integration: Integrate the signals corresponding to the α-proton of the keto form and a well-resolved signal of the enol form (e.g., the enolic OH).

-

Equilibrium Constant Calculation: The equilibrium constant (K_eq = [enol]/[keto]) can be determined from the ratio of the integrated areas of the signals corresponding to the enol and keto forms.

Caption: Workflow for NMR analysis of keto-enol equilibrium.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy can also be employed to study keto-enol tautomerism, as the keto and enol forms often have distinct absorption maxima (λ_max).[14][15] The enol form, with its extended conjugated system, typically absorbs at a longer wavelength than the keto form.[14] By monitoring the changes in the absorption spectrum in different solvents, one can qualitatively and sometimes quantitatively assess the shift in the tautomeric equilibrium.[15]

Experimental Protocol: UV-Vis Spectroscopic Analysis

-

Solvent Selection: Choose a series of solvents with varying polarities.

-

Spectrum Acquisition: Record the UV-Vis absorption spectrum of this compound in each solvent.

-

Data Analysis: Analyze the changes in the position and intensity of the absorption bands to infer the relative populations of the keto and enol tautomers.

Computational Chemistry: A Predictive Tool

Density Functional Theory (DFT) and other ab initio methods are powerful computational tools for investigating tautomeric equilibria.[16][17] These methods can be used to:

-

Calculate the relative energies and stabilities of the keto and enol tautomers in the gas phase and in solution (using continuum solvation models).[16]

-

Predict the geometric parameters and vibrational frequencies of each tautomer.

-

Investigate the transition state for the interconversion between the two forms.[16]

Computational studies can provide valuable insights that complement experimental findings and help in the rational design of molecules with specific tautomeric preferences.[7][16]

Conclusion: A Dynamic Equilibrium with Practical Implications

The keto-enol tautomerism of this compound is a finely balanced equilibrium that is highly sensitive to the surrounding chemical environment, particularly the solvent. A thorough understanding of this phenomenon, achieved through a combination of spectroscopic and computational methods, is crucial for predicting and controlling the reactivity of this versatile building block in organic synthesis and for understanding its potential interactions in biological systems. The principles and methodologies outlined in this guide provide a robust framework for the comprehensive investigation of this and other tautomeric systems.

References

- Reeves, L. W. KETO–ENOL TAUTOMERISM IN β-DICARBONYLS STUDIED BY NUCLEAR MAGNETIC RESONANCE SPECTROSCOPY: II. SOLVENT EFFECTS ON PROTON CHEMICAL SHIFTS AND ON EQUILIBRIUM CONSTANTS. Canadian Journal of Chemistry.

- Stowell, J. C. Determination of Solvent Effects on Keto–Enol Equilibria of 1,3-Dicarbonyl Compounds Using NMR Revisiting a Classic Physical Chemistry Experiment.

- Lelj, F., et al. Solvent effect on keto–enol tautomerism in a new β-diketone: a comparison between experimental data and different theoretical approaches. RSC Publishing.

- Unknown. Study Of Tautomerism & Solvent Effect By UV-Vis Spectroscopy.pdf. Slideshare.

- Hansen, P. E. Tautomerism of β-Diketones and β-Thioxoketones. MDPI.

- Udgaonkar, A., et al. Deuterated solvent effects in the kinetics and thermodynamics of keto-enol tautomerization of ETFAA.

- Unknown. Application of Organized Microstructures to Study Keto-Enol Equilibrium of Beta-Dicarbonyl Compounds.

- Ashenhurst, J. Keto-Enol Tautomerism: Key Points. Master Organic Chemistry.

- Al-Mowali, A. H. Computational Study of the Keto-Enol Tautomerism of 3-Phenyl-2,4-Pentanedione in the Gaseous Phase and Solvents Using DFT Methods. Oriental Journal of Chemistry.

- Ishida, M., et al. Solvent Effects on the UV–Vis Absorption Properties and Tautomerism of N-Confused Tetraphenylporphyrin. The Journal of Organic Chemistry.

- Pal, S., et al. Computational Studies on the Keto-Enol Tautomerism of Acetylacetone.

- Unknown. Why is the enol form of acetoacetic ester more stable than its keto form?. Quora.

- Organic Chemistry Tutor. Keto Enol Tautomerism. YouTube.

- Unknown. Why is the keto form of ethyl acetoacetate more stable than an enol form?. Quora.

- LibreTexts. 6.2: Keto-Enol Tautomerism. Chemistry LibreTexts.

- The Organic Chemistry Tutor. Keto Enol Tautomerism - Acidic & Basic Conditions. YouTube.

- da Silveira, L. C., et al. Keto-enol tautomerism in the development of new drugs. Frontiers in Chemistry.

- Unknown.

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. quora.com [quora.com]

- 4. quora.com [quora.com]

- 5. youtube.com [youtube.com]

- 6. youtube.com [youtube.com]

- 7. emerginginvestigators.org [emerginginvestigators.org]

- 8. Frontiers | Keto-enol tautomerism in the development of new drugs [frontiersin.org]

- 9. cdnsciencepub.com [cdnsciencepub.com]

- 10. glaserr.missouri.edu [glaserr.missouri.edu]

- 11. researchgate.net [researchgate.net]

- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 13. mdpi.com [mdpi.com]

- 14. Study Of Tautomerism & Solvent Effect By UV-Vis Spectroscopy.pdf [slideshare.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Computational Study of the Keto-Enol Tautomerism of 3-Phenyl-2,4-Pentanedione in the Gaseous Phase and Solvents Using DFT Methods – Oriental Journal of Chemistry [orientjchem.org]

- 17. researchgate.net [researchgate.net]

Starting materials for ethyl 3-oxo-2-phenylpropanoate synthesis

An In-depth Technical Guide to the Synthesis of Ethyl 3-oxo-2-phenylpropanoate: Starting Materials and Core Principles

Introduction: The Synthetic Value of β-Keto Esters

This compound is a β-keto ester, a class of compounds renowned for its synthetic versatility in pharmaceutical and chemical research. The presence of multiple functional groups—a ketone, an ester, and an acidic α-hydrogen—makes it a valuable precursor for creating complex molecular architectures, particularly in the synthesis of heterocyclic compounds and as a key intermediate in drug development. This guide provides a comprehensive overview of the primary synthetic route to this compound, focusing on the critical selection of starting materials and the mechanistic principles that ensure a successful reaction. As senior application scientists, our goal is to not only present a protocol but to elucidate the causal logic behind each experimental choice.

Core Synthetic Strategy: The Crossed Claisen Condensation

The most efficient and logical pathway for constructing this compound is through a Crossed Claisen Condensation . This carbon-carbon bond-forming reaction occurs between two different esters in the presence of a strong base.[1][2] The success of a crossed Claisen reaction hinges on the careful selection of reactants to prevent the formation of a complex mixture of products.[1][3]

The fundamental requirements for a clean crossed Claisen condensation are:

-

One enolizable ester : This reactant must possess at least one acidic α-hydrogen, which can be deprotonated by a strong base to form a nucleophilic enolate.[2]

-

One non-enolizable ester : This reactant, lacking α-hydrogens, cannot self-condense and serves exclusively as the electrophilic acceptor for the enolate.[3]

For the synthesis of this compound, the starting materials are strategically chosen to meet these criteria.

Selection of Starting Materials: A Mechanistic Rationale

-

The Nucleophilic Donor: Ethyl Phenylacetate

-

Structure: C₆H₅CH₂COOCH₂CH₃

-

Role: Ethyl phenylacetate is selected as the enolizable component. The methylene protons (α-hydrogens) adjacent to the carbonyl group are sufficiently acidic (pKa ≈ 22-25) to be removed by a strong alkoxide base, forming a resonance-stabilized enolate. This enolate is the key nucleophile that initiates the C-C bond formation.[4][5]

-

-

The Electrophilic Acceptor: Ethyl Formate

-

Structure: HCOOCH₂CH₃

-

Role: Ethyl formate serves as the ideal non-enolizable electrophile. It lacks α-hydrogens and therefore cannot form an enolate, preventing self-condensation.[3] Its carbonyl carbon is the electrophilic site that is attacked by the enolate of ethyl phenylacetate. This reactant is responsible for introducing the formyl group (CHO) that becomes the ketone at the 3-position of the final product.

-

The overall reaction is a nucleophilic acyl substitution where the enolate of ethyl phenylacetate displaces the ethoxide leaving group from ethyl formate.

Reaction Mechanism

The mechanism proceeds through several distinct, reversible steps, with the final deprotonation of the product serving as the thermodynamic driving force.[2][6]

Caption: Mechanism of the Crossed Claisen Condensation.

Experimental Protocol: A Self-Validating System

This protocol is designed to maximize the yield of the desired crossed product by controlling the concentration of the enolizable ester. By adding the mixture of esters to the base, we ensure that any ethyl phenylacetate that becomes enolized will preferentially react with the more abundant ethyl formate rather than another molecule of itself.

Reagent and Materials Data

| Reagent | Formula | MW ( g/mol ) | Moles | Equivalents | Amount |

| Sodium | Na | 22.99 | 0.25 | 1.1 | 5.75 g |

| Anhydrous Ethanol | C₂H₅OH | 46.07 | - | - | 100 mL |

| Ethyl Phenylacetate | C₁₀H₁₂O₂ | 164.20 | 0.23 | 1.0 | 37.8 g (37 mL) |

| Ethyl Formate | C₃H₆O₂ | 74.08 | 0.25 | 1.1 | 18.5 g (20.3 mL) |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | - | - | 200 mL |

| 6M Hydrochloric Acid | HCl | 36.46 | - | - | ~50 mL |

| Saturated NaCl (aq) | NaCl | 58.44 | - | - | 50 mL |

| Anhydrous MgSO₄ | MgSO₄ | 120.37 | - | - | ~10 g |

Step-by-Step Methodology

-

Preparation of Sodium Ethoxide: A 500 mL three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a pressure-equalizing dropping funnel. The apparatus is flame-dried under an inert atmosphere (N₂ or Ar). To the flask, add 100 mL of anhydrous ethanol. Carefully add 5.75 g of clean sodium metal in small pieces through the condenser at a rate that maintains a controllable reflux. Allow the mixture to stir until all the sodium has dissolved. Cool the resulting sodium ethoxide solution to 0 °C in an ice bath.

-

Reaction Execution: Prepare a mixture of 37.8 g of ethyl phenylacetate and 18.5 g of ethyl formate in the dropping funnel. Add this ester mixture dropwise to the cold, stirred sodium ethoxide solution over a period of approximately 1 hour. After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 12 hours.

-

Workup and Neutralization: Cool the reaction mixture again in an ice bath. Cautiously add 100 mL of cold water. Acidify the mixture to a pH of ~2 by slowly adding 6M HCl. Ensure the temperature is kept low during acidification.

-

Extraction and Washing: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 75 mL). Combine the organic layers and wash with 50 mL of saturated NaCl solution.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

-

Purification: The crude product is purified by vacuum distillation to yield this compound.

Caption: Experimental workflow for synthesis.

Analysis of Competing Reactions and Alternatives

A thorough understanding of potential side reactions is crucial for optimizing the synthesis. The primary competing pathway is the self-condensation of the enolizable starting material.

-

Self-Condensation of Ethyl Phenylacetate: If the reaction conditions are not carefully controlled, the enolate of ethyl phenylacetate can attack another molecule of itself. This leads to the formation of ethyl 2,4-diphenylacetoacetate, an undesired dimeric byproduct.[7][8] The slow addition of the ester mixture to the base, as described in the protocol, is the key strategy to minimize this outcome.

Caption: Desired vs. Competing Reaction Pathways.

-

Alternative Electrophiles: While ethyl formate is ideal for producing the target molecule, substituting it with other non-enolizable esters demonstrates the platform's flexibility. For instance, using diethyl carbonate ((EtO)₂CO) as the electrophile would lead to diethyl phenylmalonate , a valuable malonic ester derivative.[4] This highlights how the choice of the non-enolizable starting material dictates the final product structure.

Conclusion

The synthesis of this compound is most effectively achieved via a crossed Claisen condensation. The judicious selection of ethyl phenylacetate as the enolizable nucleophile precursor and ethyl formate as the non-enolizable electrophile is paramount to the success of the reaction. By understanding the underlying mechanism and implementing a protocol that suppresses the competing self-condensation reaction, researchers can reliably produce this versatile β-keto ester. This guide provides the foundational knowledge and practical steps necessary for drug development professionals and scientists to incorporate this synthesis into their research endeavors.

References

-

Organic Syntheses Procedure, Acetic acid, benzoyl-, ethyl ester.

-

Chemistry LibreTexts, 19.15 A Claisen Condensation Forms a β-Keto Ester.

-

Master Organic Chemistry, Claisen Condensation and Dieckmann Condensation.

-

Homework.Study.com, If a mixture of ethyl acetate and ethyl benzoate is treated with base, a mixture of two Claisen condensation products is obtained.

-

JoVE, Esters to β-Ketoesters: Claisen Condensation Mechanism.

-

JoVE, Esters to β-Ketoesters: Claisen Condensation Overview.

-

Wikipedia, Claisen condensation.

-

Eureka | Patsnap, Preparation method of ethyl benzoylacetate.

-

Organic Syntheses Procedure, Acetic acid, benzoyl-, ethyl ester.

-

ChemicalBook, Ethyl 3-phenylpropionate synthesis.

-

Chempedia - LookChem, Preparation of Ethyl benzoylacetate.

-

Filo, Propose a mechanism for the crossed Claisen condensation between ethyl acetate and ethyl benzoate.

-

OpenStax adaptation, 23.8 Mixed Claisen Condensations – Organic Chemistry: A Tenth Edition.

-

Chapter 21 homework, Wamser, C. C.

-

YouTube, Claisen condensation.

-

PrepChem.com, Preparation of ethyl benzoylacetate.

-

O-ACYLATION MECHANISM OF p-SUBSTITUTED PHENOLS WITH VARIOUS ALKANOYL CHLORIDES UNDER PHASE TRANSFER CATALYSIS CONDITIONS.

-

ResearchGate, A gram-scale synthesis of ethyl 2-benzyl-3-oxo-3-phenylpropanoate.

-

The Royal Society of Chemistry, Asymmetric transfer hydrogenation of aryl ketoesters with chiral double-chain surfactant-type catalyst in water.

-

NIH, Efficient O‐Acylation of Alcohols and Phenol Using Cp2TiCl as a Reaction Promoter.

-

Organic Syntheses Procedure, ethyl 3,3-diethoxypropanoate.

-

Google Patents, Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate.

-

Sigma-Aldrich, this compound.

-

ChemSynthesis, ethyl 2-oxo-3-phenylpropanoate.

-

Matrix Fine Chemicals, ETHYL 3-OXO-3-PHENYLPROPANOATE.

-

Organic Syntheses Procedure, ethyl phenylacetate.

-

Filo, Give the structure of the product obtained when ethyl phenylacetate is treated with each of the following esters under conditions of the mixed Claisen condensation.

-

Clearsynth, this compound.

-

CHEM 330 Topics Discussed on Sept 23.

-

HMDB, Showing metabocard for Ethyl 3-oxo-3-phenylpropanoate (HMDB0040268).

-

Amerigo Scientific, Ethyl 2-Oxo-3-phenylpropanoate.

-

ChemicalBook, Ethyl phenylacetate synthesis.

-

AChemBlock, Ethyl 2-Oxo-3-phenylpropanoate 95.00%.

-

PubChem - NIH, this compound.

-

A Solvent-Free Claisen Condensation Reaction for the Organic Laboratory.

-

Filo, Show the product of Claisen condensation of each ester. (a) Ethyl phenylacetate.

-

brainly.com, (a) Give the structure of the Claisen condensation product of ethyl phenylacetate.

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Claisen condensation - Wikipedia [en.wikipedia.org]

- 3. 23.8 Mixed Claisen Condensations – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 4. Give the structure of the product obtained when ethyl phenylacetate is tr.. [askfilo.com]

- 5. groups.chem.ubc.ca [groups.chem.ubc.ca]

- 6. Video: Esters to β-Ketoesters: Claisen Condensation Mechanism [jove.com]

- 7. butler.elsevierpure.com [butler.elsevierpure.com]

- 8. Show the product of Claisen condensation of each ester. (a) Ethyl phenyla.. [askfilo.com]

The Multifaceted Biological Landscape of Ethyl 3-Oxo-2-Phenylpropanoate Derivatives: A Technical Guide for Drug Discovery Professionals

Foreword: Unveiling the Therapeutic Potential of a Versatile Scaffold

In the relentless pursuit of novel therapeutic agents, the scientific community continually seeks out chemical scaffolds that offer both synthetic accessibility and a diverse range of biological activities. The ethyl 3-oxo-2-phenylpropanoate core is one such privileged structure. Its inherent reactivity and the ease with which it can be functionalized have made its derivatives a fertile ground for the discovery of compounds with significant antimicrobial, anticancer, and anti-inflammatory properties. This technical guide provides an in-depth exploration of the synthesis, biological evaluation, and mechanistic underpinnings of these promising molecules, offering researchers, scientists, and drug development professionals a comprehensive resource to navigate this exciting area of medicinal chemistry.

I. The Synthetic Gateway: Crafting this compound Derivatives

The versatility of the this compound scaffold stems from its straightforward and adaptable synthesis, most commonly achieved through the Claisen condensation reaction. This foundational reaction provides a robust platform for generating a diverse library of derivatives.

Core Synthesis Protocol: Claisen Condensation

The Claisen condensation involves the base-catalyzed reaction between two ester molecules to form a β-keto ester. In the context of our topic, this typically involves the reaction of an ethyl phenylacetate derivative with an appropriate acylating agent.

Experimental Protocol: Synthesis of Ethyl 2-aryl-3-oxo-3-phenylpropanoate

-

Reaction Setup: A dry, round-bottom flask equipped with a magnetic stirrer and a reflux condenser is charged with sodium ethoxide (1.1 equivalents) in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Reactants: A solution of the desired ethyl phenylacetate derivative (1.0 equivalent) and an appropriate benzoate ester (1.0 equivalent) in anhydrous ethanol is added dropwise to the stirred suspension of sodium ethoxide at room temperature.

-

Reaction Progression: The reaction mixture is then heated to reflux for a period of 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is then acidified with a dilute acid (e.g., 1 M HCl) to precipitate the crude product.

-

Purification: The crude product is collected by filtration, washed with cold water, and purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure this compound derivative.

Causality in Experimental Choices: The use of a strong base like sodium ethoxide is crucial for the deprotonation of the α-carbon of the ethyl phenylacetate, generating the reactive enolate nucleophile. The anhydrous conditions are essential to prevent the hydrolysis of the esters and the base. The choice of the specific benzoate ester allows for the introduction of various substituents on the second phenyl ring, enabling the exploration of structure-activity relationships.

II. Antimicrobial Activity: A New Frontier in Combating Resistance

The emergence of multidrug-resistant pathogens presents a formidable challenge to global health. Derivatives of this compound have demonstrated promising antibacterial and antifungal activities, offering a potential new class of antimicrobial agents.

Evaluating Antimicrobial Efficacy

The antimicrobial potential of these derivatives is typically assessed by determining their Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria and fungi.

Experimental Protocol: Broth Microdilution Assay for MIC Determination

-

Preparation of Inoculum: A standardized bacterial or fungal suspension (e.g., 0.5 McFarland standard) is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing the appropriate broth to achieve a range of concentrations.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).

-

MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible microbial growth.

Mechanism of Antimicrobial Action

While the exact mechanisms are still under investigation for many derivatives, evidence suggests that some may act by disrupting the bacterial cell wall synthesis. For instance, molecular docking studies have shown that certain derivatives can bind to key enzymes involved in peptidoglycan biosynthesis, such as UDP-N-acetylglucosamine-enolpyruvate reductase (MurB).[1]

Structure-Activity Relationship (SAR) Insights

The antimicrobial activity of these derivatives is highly dependent on the nature and position of substituents on the phenyl rings.

| Derivative Substitution | Target Organism(s) | MIC (µg/mL) | Reference |

| N-acetylated 1,8-naphthyridine derivative (6e) | S. aureus, E. coli | Good activity | [1] |

| N-acetylated 1,8-naphthyridine derivative (6c, 6e) | C. albicans | High activity | [1] |

| Ethyl 3-oxo-2-(2,5-dioxopyrrolidin-3-yl)butanoate derivative (2) | E. sakazakii, E. coli, S. aureus, K. pneumoniae | 125, 83, 73, 109 | [2] |

Note: "Good" and "High" activity are as described in the cited source, which may not provide specific numerical values.

Diagram: General Workflow for Antimicrobial Susceptibility Testing

Caption: Workflow for the broth microdilution antimicrobial susceptibility assay.

III. Anticancer Activity: Targeting the Hallmarks of Cancer

Several this compound derivatives have demonstrated significant cytotoxic activity against a range of cancer cell lines, highlighting their potential as novel anticancer agents.

Evaluating Anticancer Efficacy

The in vitro anticancer activity is commonly assessed using cytotoxicity assays such as the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability.

Experimental Protocol: MTT Assay for Cytotoxicity

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: The formazan crystals are solubilized by adding a suitable solvent (e.g., DMSO).

-

Absorbance Measurement: The absorbance of the resulting solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The IC50 value (the concentration that inhibits 50% of cell growth) is then calculated.

Mechanism of Anticancer Action: Induction of Apoptosis

A key mechanism by which many of these derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death. This is a crucial hallmark of effective cancer therapies.

Diagram: Simplified Apoptotic Signaling Pathway

Caption: Intrinsic pathway of apoptosis induced by this compound derivatives.

Structure-Activity Relationship (SAR) Insights

The anticancer potency of these compounds is intricately linked to their structural features.

| Derivative | Cell Line | IC50 (µg/mL) | Reference |

| 2-oxo-3-phenylquinoxaline derivative (2a) | HCT-116 (Colon) | 28.85 ± 3.26 | [3][4] |

| 2-oxo-3-phenylquinoxaline derivative (7j) | HCT-116 (Colon) | 26.75 ± 3.50 | [3][4] |

| Ethyl 3-oxo-2-(2,5-dioxopyrrolidin-3-yl)butanoate derivatives | Brine shrimp | LC50: 280 - 765 | [2] |

IV. Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key driver of numerous diseases. This compound derivatives have emerged as promising anti-inflammatory agents, primarily through their ability to inhibit key enzymes in the inflammatory pathway.

Evaluating Anti-inflammatory Efficacy

The in vivo anti-inflammatory activity is often evaluated using the carrageenan-induced paw edema model in rodents.

Experimental Protocol: Carrageenan-Induced Paw Edema Assay

-

Animal Dosing: Animals are pre-treated with the test compound or a reference drug (e.g., diclofenac) at various doses.

-

Induction of Inflammation: A solution of carrageenan is injected into the sub-plantar region of the right hind paw to induce localized inflammation and edema.

-

Measurement of Paw Volume: The volume of the paw is measured at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.

-

Calculation of Inhibition: The percentage of inhibition of edema is calculated by comparing the paw volume of the treated groups with that of the control group.

Mechanism of Anti-inflammatory Action: Inhibition of COX and LOX Enzymes

A primary mechanism of action for the anti-inflammatory effects of these derivatives is the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. These enzymes are critical for the biosynthesis of prostaglandins and leukotrienes, which are potent inflammatory mediators.[5][6] Some derivatives have shown selectivity for COX-2 over COX-1, which is a desirable characteristic for reducing the gastrointestinal side effects associated with non-selective NSAIDs.[7][8][9]

Diagram: Arachidonic Acid Cascade and Inhibition

Caption: Inhibition of COX and LOX pathways by this compound derivatives.

Downstream Signaling: Modulation of NF-κB and MAPK Pathways

The inhibition of pro-inflammatory mediators can further impact downstream signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, which are central regulators of the inflammatory response.[10][11][12][13][14] By suppressing the activation of these pathways, this compound derivatives can effectively dampen the inflammatory cascade.

Structure-Activity Relationship (SAR) Insights

The anti-inflammatory activity is influenced by the specific substitutions on the core structure.

| Derivative | Assay | IC50 (µg/mL) | Reference |

| Pivalate-based Michael product (MAK01) | COX-1 Inhibition | 314 | [5][15] |

| Pivalate-based Michael product (MAK01) | COX-2 Inhibition | 130 | [5][15] |

| Pivalate-based Michael product (MAK01) | 5-LOX Inhibition | 105 | [5][15] |

V. Conclusion and Future Directions

The this compound scaffold represents a highly promising platform for the development of novel therapeutic agents. The derivatives have demonstrated a remarkable breadth of biological activities, including potent antimicrobial, anticancer, and anti-inflammatory effects. The synthetic tractability of the core structure allows for extensive exploration of structure-activity relationships, paving the way for the optimization of lead compounds with enhanced potency and selectivity.

Future research in this area should focus on:

-

Elucidation of Detailed Mechanisms of Action: A deeper understanding of the molecular targets and signaling pathways modulated by these compounds will be crucial for their rational design and development.

-

In Vivo Efficacy and Pharmacokinetic Studies: Promising in vitro candidates must be evaluated in relevant animal models to assess their in vivo efficacy, safety, and pharmacokinetic profiles.

-

Expansion of the Chemical Space: The synthesis and evaluation of a wider array of derivatives with diverse substitution patterns will undoubtedly lead to the discovery of even more potent and selective compounds.

This in-depth technical guide provides a solid foundation for researchers and drug development professionals to build upon as they explore the rich therapeutic potential of this compound derivatives. The journey from a versatile chemical scaffold to a life-saving therapeutic is a challenging yet rewarding one, and this class of compounds holds significant promise for future breakthroughs.

VI. References

Sources

- 1. researchgate.net [researchgate.net]

- 2. Ethyl 3-oxo-2-(2,5-dioxopyrrolidin-3-yl)butanoate Derivatives: Anthelmintic and Cytotoxic Potentials, Antimicrobial, and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and antiproliferative activity of 2-oxo-3-phenylquinoxaline derivatives and related compounds against colon cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Novel antimicrobial 3-phenyl-4-phenoxypyrazole derivatives target cell wall lipid intermediates with low mammalian cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. research.aalto.fi [research.aalto.fi]

- 9. Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Ethyl caffeate suppresses NF-κB activation and its downstream inflammatory mediators, iNOS, COX-2, and PGE2 in vitro or in mouse skin - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A Review on Anti-Inflammatory Activity of Phenylpropanoids Found in Essential Oils - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. globalsciencebooks.info [globalsciencebooks.info]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

A Guide to the Synthesis of Ethyl 3-Oxo-2-Phenylpropanoate: Mechanism, Protocol, and Strategic Considerations

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of β-Keto Esters

Ethyl 3-oxo-2-phenylpropanoate is a β-keto ester, a class of compounds that serve as fundamental and versatile building blocks in synthetic organic chemistry.[1] Their unique structural motif, featuring a ketone at the β-position relative to an ester carbonyl, provides two reactive sites—electrophilic and nucleophilic—making them key intermediates in the synthesis of more complex molecules.[1] These synthons are particularly valuable in medicinal chemistry and drug development for constructing a wide array of carbocycles and heterocyclic systems, including pyrazoles, quinolines, and pyrimidines, which form the scaffolds of numerous pharmaceutical agents.[2][3]

This technical guide provides an in-depth exploration of the primary mechanism for the formation of this compound—the Crossed Claisen Condensation—and discusses alternative synthetic strategies. It is designed to offer both a robust theoretical understanding and practical, field-proven insights for laboratory application.

Part 1: The Core Mechanism — Crossed Claisen Condensation

The most direct and widely employed method for synthesizing this compound is a Crossed (or Mixed) Claisen Condensation . This reaction is a cornerstone of carbon-carbon bond formation, occurring between two different ester molecules in the presence of a strong base.[4][5] For a crossed Claisen to be efficient and yield a single primary product, one of the ester partners should lack α-hydrogens, preventing it from self-condensing.[5]

In the synthesis of this compound, the reaction is strategically designed between ethyl phenylacetate (which possesses an acidic α-hydrogen) and ethyl formate (which has no α-hydrogens).

Causality of Reagent Selection

-

Ethyl Phenylacetate : This reactant serves as the nucleophile precursor . The α-hydrogen, positioned at the carbon bearing the phenyl group, is rendered acidic by the adjacent ester carbonyl. Its deprotonation yields the required enolate.

-

Ethyl Formate : This reactant functions as the electrophilic acylating agent . Lacking α-hydrogens, it cannot form an enolate and therefore cannot self-condense, which is critical for minimizing side products and maximizing the yield of the desired crossed product.

-

The Base (Sodium Ethoxide) : The choice of base is paramount. Sodium ethoxide (NaOEt) is the ideal base for this transformation.[6]

-

Trustworthiness through Transesterification Avoidance : Using an alkoxide base with an alkyl group that matches the ester's alcohol component (ethoxide for ethyl esters) prevents transesterification. If a different alkoxide, like methoxide, were used, it could react with the ethyl esters to create a mixture of methyl and ethyl esters, leading to undesired products.[7]

-

Stoichiometric Requirement : The Claisen condensation requires a full stoichiometric equivalent of base, not just a catalytic amount.[4] This is because the final product, a β-keto ester, is significantly more acidic (pKa ≈ 11) than the starting ester. The base is consumed in a final, thermodynamically favorable deprotonation step, which drives the entire reaction equilibrium to completion.[7][8]

-

Detailed Step-by-Step Mechanism

The reaction proceeds through a sequence of reversible equilibria, culminating in an irreversible acid-base reaction that ensures a high yield.

-

Enolate Formation : The ethoxide ion functions as a base, abstracting the acidic α-proton from ethyl phenylacetate. This creates a resonance-stabilized enolate, the key nucleophilic species in the reaction.

-

Nucleophilic Acyl Addition : The newly formed enolate attacks the electrophilic carbonyl carbon of ethyl formate. This addition results in the formation of a tetrahedral intermediate.[8]

-

Elimination of Leaving Group : The unstable tetrahedral intermediate collapses. It reforms the carbonyl double bond by expelling the ethoxide ion, which is a good leaving group. This step is a nucleophilic acyl substitution and yields the neutral β-keto ester product: this compound.[8][9]

-

Deprotonation: The Driving Force : The ethoxide base present in the reaction mixture immediately deprotonates the highly acidic α-hydrogen of the newly formed β-keto ester. This proton is positioned between two electron-withdrawing carbonyl groups, making it exceptionally acidic. This final acid-base reaction is effectively irreversible and serves to pull the preceding equilibria toward the product side.[5][7][8]

-

Acidification (Workup) : After the reaction is complete, a final step involves adding a dilute aqueous acid (e.g., H₂SO₄ or HCl). This neutralizes any remaining base and protonates the product enolate, yielding the final, purified this compound.[4][6]

Visualization of the Crossed Claisen Condensation

Caption: Workflow of the Crossed Claisen Condensation mechanism.

Part 2: Alternative Synthetic Pathway — Acylation of Ketone Enolates

Principle and Reagent Selection

This approach involves reacting the enolate of a ketone with an acylating agent like ethyl chloroformate or diethyl carbonate.[10] To generate the specific target molecule, one could theoretically start from phenylacetone.

-

Ketone : Phenylacetone would provide the necessary phenyl-substituted α-carbon.

-

Acylating Agent : Diethyl carbonate serves as the source for the ethyl ester group.

-

Base : A very strong, non-nucleophilic base such as sodium hydride (NaH) or lithium diisopropylamide (LDA) is required to quantitatively generate the enolate and prevent competing reactions like self-condensation.[5]

Mechanism Outline

-

Quantitative Enolate Formation : A strong base like NaH completely deprotonates the α-carbon of phenylacetone, forming the corresponding enolate.

-

Nucleophilic Acylation : The ketone enolate attacks the electrophilic carbonyl of diethyl carbonate.

-

Elimination : The resulting tetrahedral intermediate collapses, eliminating an ethoxide ion to furnish the final β-keto ester product.

This method offers an alternative but requires careful control of reaction conditions to ensure that acylation occurs at the desired position and to avoid side reactions.

Visualization of the Alternative Acylation Pathway

Caption: Alternative synthesis via acylation of a ketone enolate.

Part 3: Experimental Protocol and Data

The following section outlines a generalized, self-validating protocol for the synthesis of this compound via Crossed Claisen Condensation.

Experimental Protocol: Crossed Claisen Condensation

Materials:

-

Sodium metal

-

Anhydrous Ethanol (absolute, >99.5%)

-

Ethyl phenylacetate

-

Ethyl formate

-

Diethyl ether (anhydrous)

-

Sulfuric acid (dilute, aq.)

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

Procedure:

-

Preparation of Sodium Ethoxide Solution (in situ):

-

Under an inert atmosphere (N₂ or Ar), carefully add sodium metal (1.0 eq) in small pieces to a flask containing anhydrous ethanol (sufficient volume for dissolution) at 0 °C.

-

Causality: Preparing the base in situ ensures it is anhydrous, which is critical to prevent hydrolysis of the esters and quenching of the base.[3]

-

Allow the mixture to stir until all the sodium has reacted to form sodium ethoxide.

-

-

Addition of Reactants:

-

To the freshly prepared sodium ethoxide solution, add ethyl phenylacetate (1.0 eq) dropwise while maintaining the temperature at 0-5 °C.

-

Following this, add ethyl formate (1.1 eq) dropwise, ensuring the temperature does not rise significantly.

-

Causality: The slight excess of the non-enolizable ester (ethyl formate) helps to ensure the enolizable ester (ethyl phenylacetate) is fully consumed, maximizing product formation.

-

-

Reaction:

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight (or for 3-4 hours with gentle warming, monitoring by TLC).[3]

-

The formation of a precipitate (the sodium salt of the product enolate) is often observed, indicating reaction progress.

-

-

Workup and Isolation:

-

Cool the reaction mixture in an ice bath and slowly acidify by adding dilute sulfuric acid until the pH is acidic (~pH 5-6). This protonates the product enolate.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).

-

Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (to remove any remaining acid), water, and finally brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

-

Purification:

-

Purify the crude oil by vacuum distillation or column chromatography on silica gel to yield pure this compound.

-

Data Summary Table

| Parameter | Specification | Rationale / Field Insight |

| Nucleophile | Ethyl phenylacetate | Contains the required α-hydrogen for enolate formation. |

| Electrophile | Ethyl formate | Non-enolizable acylating agent; prevents self-condensation. |

| Base | Sodium Ethoxide (1.0 eq) | Strong base; prevents transesterification; stoichiometric amount required.[7] |

| Solvent | Anhydrous Ethanol | Reacts with sodium to form the base; must be anhydrous.[3] |

| Reaction Temp. | 0 °C to Room Temp. | Initial cooling controls the exothermic reaction; stirring at RT allows completion.[3] |

| Reaction Time | 3-12 hours | Varies based on scale and temperature; can be monitored by TLC.[3] |

| Workup | Acidic Quench (H₂SO₄) | Neutralizes the base and protonates the product enolate for isolation.[4] |